molecular formula C17H23N3O2 B11099613 4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

Cat. No.: B11099613
M. Wt: 301.4 g/mol
InChI Key: XRTWTSGWCWYEEX-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a cyclohexenone ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the cyclohexenone ring and the benzohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE include:

  • 5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL ACETATE
  • 5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL DIMETHYLCARBAMATE

Uniqueness

What sets 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide

InChI

InChI=1S/C17H23N3O2/c1-17(2)10-13(9-15(21)11-17)18-19-16(22)12-5-7-14(8-6-12)20(3)4/h5-9,18H,10-11H2,1-4H3,(H,19,22)

InChI Key

XRTWTSGWCWYEEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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